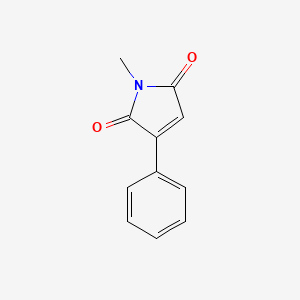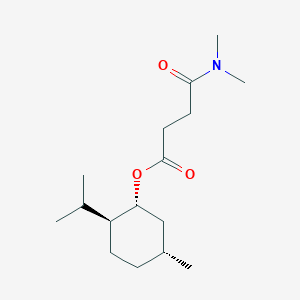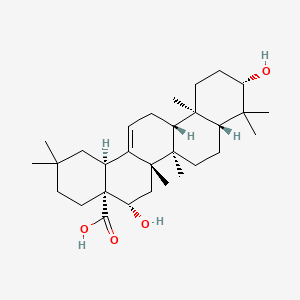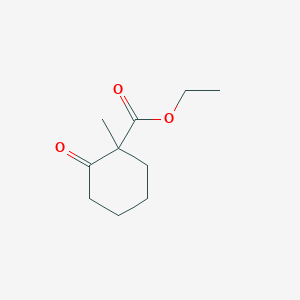
6-(2-Chloroacetyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
説明
6-(2-Chloroacetyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one, also known as CMBO, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that has been used in a variety of experiments, including biochemical and physiological studies. CMBO is a substituted benzoxazole, a heterocyclic aromatic compound with a five-membered ring structure. It is a colorless solid that is insoluble in water and soluble in organic solvents. It is a potent inhibitor of several enzymes, including proteases and phosphatases, and has been used in studies on enzyme kinetics and protein folding.
科学的研究の応用
Pharmacological and Biological Activities
Anti-inflammatory and Analgesic Activities
A compound structurally related to 6-(2-Chloroacetyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one exhibited significant anti-inflammatory and antipyretic activities. It acted as a more effective analgesic than its metabolite in rat models. This compound was not ulcerogenic at equimolar doses and demonstrated lower toxicity compared to its major metabolic end-product, indicating potential as a carrier or delivery system to mitigate the toxic properties of active metabolites (Sofia, Diamantis, & Ludwig, 1975).
Synthesis and Potential as a Corticotropin-Releasing Factor 1 Receptor Antagonist
Benzazole derivatives, including those structurally similar to the compound , have been synthesized and evaluated for their potential as corticotropin-releasing factor 1 (CRF1) receptor antagonists. One such derivative showed potent binding and antagonistic activity without cytotoxicity concerns, suggesting the potential of these compounds in CRF1 receptor antagonist drug discovery (Mochizuki et al., 2016).
Central Nervous System Applications
Studies on benzazoles and related compounds have revealed their potential in affecting the central nervous system. These compounds, including benzoxazole derivatives, have been explored for their pharmacological properties, including potential roles in influencing central nervous system activities and as potential agents for treatment in conditions related to the central nervous system (Domino, Unna, & Kerwin, 1952), (Liégeois et al., 1994).
Potential in Treatment of Glaucoma
Related benzazepine derivatives have been evaluated for their potential as antiglaucoma agents. For instance, SK&F 86466, structurally akin to 6-(2-Chloroacetyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one, showed promising results in reducing intraocular pressure when applied topically to rabbit eyes, indicating its potential as a selective alpha 2-adrenoceptor antagonist and as an ocular hypotensive agent without significantly affecting systemic blood pressure (Matthews et al., 1984).
Antinociceptive Activities
Pyrazoline derivatives, created by reacting compounds structurally similar to 6-(2-Chloroacetyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one, demonstrated significant antinociceptive activities in tests, suggesting the involvement of the opioid system in their analgesic actions. These findings support the potential of benzoxazole/benzimidazole-pyrazoline derivative compounds in pain management (Kaplancıklı et al., 2009).
Therapeutic Potential in Neurodegenerative Diseases
- Histamine H3 Receptor Antagonist in Alzheimer's Disease: GSK189254, a novel histamine H3 receptor antagonist with structural similarities, demonstrated high affinity for human and rat H3 receptors and showed in vivo CRF1 receptor antagonistic activity with good brain penetration. It significantly improved cognitive performance in preclinical models, suggesting therapeutic potential for dementia and Alzheimer's disease (Medhurst et al., 2007).
特性
IUPAC Name |
6-(2-chloroacetyl)-3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-12-7-3-2-6(8(13)5-11)4-9(7)15-10(12)14/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDISGHMLFHYHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)CCl)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203425 | |
| Record name | 2(3H)-Benzoxazolone, 6-(chloroacetyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloroacetyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | |
CAS RN |
54903-62-7 | |
| Record name | 2(3H)-Benzoxazolone, 6-(chloroacetyl)-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Benzoxazolone, 6-(chloroacetyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[Benzyl(methyl)amino]ethyl 3-aminobut-2-enoate](/img/structure/B3053571.png)

![3-Hydroxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B3053575.png)
